REACTION_SMILES
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[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([N+:11]([O-:12])=[O:13])[c:7]([Br:10])[cH:8][cH:9]1)=[O:14].[CH3:29][CH2:30][OH:31].[Na+:21].[Na+:22].[Na+:23].[Na+:24].[O-:25][C:26](=[O:27])[O-:28].[OH2:32].[S:15]([S:16]([O-:17])=[O:18])([O-:19])=[O:20]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([NH2:11])[c:7]([Br:10])[cH:8][cH:9]1)=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(Br)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=S([O-])S(=O)[O-]
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Name
|
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Type
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product
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Smiles
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COC(=O)c1ccc(Br)c(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |